molecular formula C15H14F3N3O3S B3011947 (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034289-45-5

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B3011947
CAS No.: 2034289-45-5
M. Wt: 373.35
InChI Key: CPWNOWCDLNKWML-UHFFFAOYSA-N
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Description

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with imidazol, sulfonyl, azetidin, and trifluoromethyl phenyl groups are synthesized and characterized for their unique structural properties. For instance, novel N-phenylpyrazolyl aryl methanones derivatives, including those with the arylsulfonyl moiety, have been synthesized and characterized through various spectroscopic methods. These compounds have shown favorable biological activities such as herbicidal and insecticidal activities (Wang et al., 2015).

Biological Activity

The structural components of the compound, particularly imidazole and sulfonyl groups, are integral in various biological activities. Research has demonstrated the synthesis of substituted azetidinones derived from dimer of Apremilast, highlighting the pharmacological significance of azetidinone scaffolds and sulfonyl derivatives in drug design (Jagannadham et al., 2019).

Catalytic Applications

Imidazole-based compounds, including those with sulfonyl groups, have been explored for their catalytic efficiency. For example, an imidazole-based zwitterionic salt has been found to be an efficient organocatalyst for the regioselective opening of aziridines, applicable to gram-scale synthesis (Ghosal et al., 2016).

Environmental Applications

Compounds with sulfonyl and trifluoromethyl groups have been investigated for environmental remediation, such as the deodorization of organic sulfides using metal phthalocyanine sulfonate under visible light irradiation, demonstrating potential in removing malodorous compounds (Sun et al., 2008).

Material Science

Sulfonated polybenzimidazoles containing phenyl phthalazinone groups, which share structural similarities with the compound , have been synthesized for applications in proton exchange membranes, highlighting the material science potential of such complex molecules (Liu et al., 2014).

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c1-20-7-6-19-14(20)25(23,24)12-8-21(9-12)13(22)10-2-4-11(5-3-10)15(16,17)18/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNOWCDLNKWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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